3,4-Dimethyl-3,4-hexanediol
Overview
Description
3,4-Dimethyl-3,4-hexanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is characterized by its two methyl groups attached to the third and fourth carbon atoms of the hexane chain, making it a symmetrical molecule. It is commonly used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-3,4-hexanediol can be synthesized through several methods. One common synthetic route involves the reduction of 3,4-dimethyl-3,4-hexanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding diketone. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent like ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-3,4-hexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alkanes or alcohols using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under high pressure.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products:
Oxidation: 3,4-Dimethyl-3,4-hexanedione or 3,4-dimethylhexanoic acid.
Reduction: 3,4-Dimethylhexane.
Substitution: 3,4-Dimethyl-3,4-dichlorohexane.
Scientific Research Applications
3,4-Dimethyl-3,4-hexanediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3,4-hexanediol involves its interaction with various molecular targets and pathways. As a diol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the stability and reactivity of the compounds it interacts with. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic processes .
Comparison with Similar Compounds
1,2-Hexanediol: Another diol with hydroxyl groups on the first and second carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms of a butane chain.
1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbon atoms of a butane chain.
Uniqueness: 3,4-Dimethyl-3,4-hexanediol is unique due to its symmetrical structure and the presence of methyl groups on the third and fourth carbon atoms. This structural feature imparts specific chemical properties, such as increased steric hindrance and altered reactivity compared to other diols .
Properties
IUPAC Name |
3,4-dimethylhexane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOVKNVJGPMWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(C)(CC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278996 | |
Record name | 3,4-Dimethyl-3,4-hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185-02-0 | |
Record name | 3, 3,4-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethyl-3,4-hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.